![molecular formula C9H9NO2 B12884428 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions. These processes are optimized for yield and purity, using high-throughput techniques and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5,7-Dimethylbenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The compound’s structure allows it to bind to active sites or disrupt biological pathways, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylbenzo[d]isoxazol-5-amine: This compound shares a similar core structure but differs in the position and type of substituents.
7-methylbenzo[d]isoxazol-3-ol: Another related compound with different functional groups, leading to distinct chemical properties.
Uniqueness
Its distinct structure allows for targeted interactions in biological systems and specialized uses in industrial processes .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5,7-dimethyl-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)9(11)12-10-8/h3-4,10H,1-2H3 |
InChI Key |
ISQOJOPOKOUYQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)ON2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


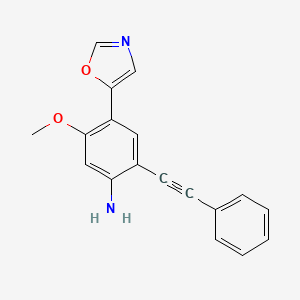
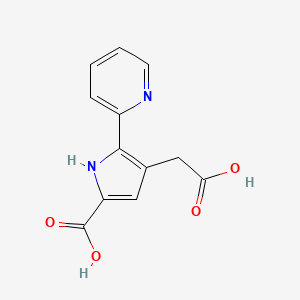


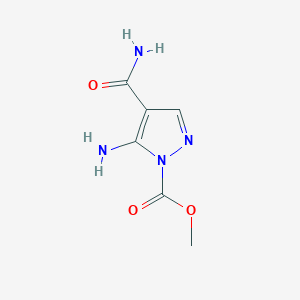

![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)
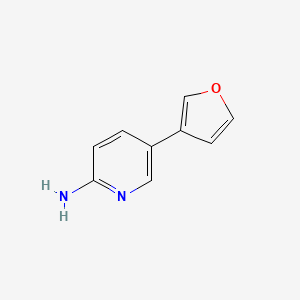


![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
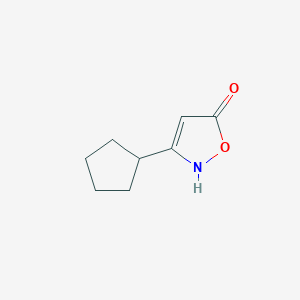
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)
